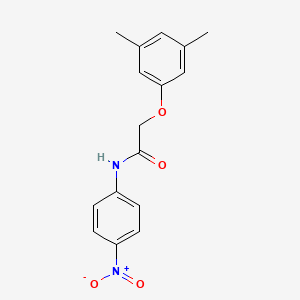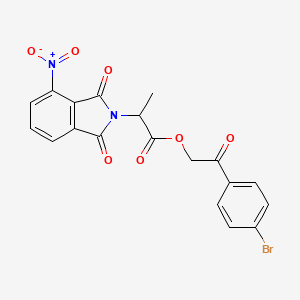![molecular formula C19H14N2O5S B3979540 5-{[(8-quinolinylthio)acetyl]amino}isophthalic acid](/img/structure/B3979540.png)
5-{[(8-quinolinylthio)acetyl]amino}isophthalic acid
描述
5-{[(8-quinolinylthio)acetyl]amino}isophthalic acid, also known as QAAIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has shown promising results in the research related to cancer, inflammation, and microbial infections.
作用机制
The mechanism of action of 5-{[(8-quinolinylthio)acetyl]amino}isophthalic acid involves the inhibition of various enzymes and signaling pathways. This compound inhibits the activity of histone deacetylases, which are enzymes that regulate gene expression. This leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in the induction of apoptosis.
This compound also inhibits the activity of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. This leads to the reduction of inflammation in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It induces apoptosis in cancer cells, reduces inflammation, and inhibits the growth of bacteria and fungi. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
实验室实验的优点和局限性
One of the significant advantages of 5-{[(8-quinolinylthio)acetyl]amino}isophthalic acid is its potential as a therapeutic agent for cancer, inflammation, and microbial infections. This compound has shown promising results in preclinical studies, and further research is required to determine its efficacy and safety in human trials.
One of the limitations of this compound is its moderate yield and purity. This can make it challenging to obtain large quantities of the compound for research purposes. Another limitation is the lack of information on the pharmacokinetics and pharmacodynamics of this compound. Further research is required to determine the optimal dosage and administration route of this compound.
未来方向
There are several future directions for the research on 5-{[(8-quinolinylthio)acetyl]amino}isophthalic acid. One of the areas of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the determination of the pharmacokinetics and pharmacodynamics of this compound.
Further research is also required to determine the efficacy and safety of this compound in human trials. This will involve the development of suitable formulations and dosage regimens for this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. It has potential as a therapeutic agent for cancer, inflammation, and microbial infections. The mechanism of action of this compound involves the inhibition of various enzymes and signaling pathways. This compound has various biochemical and physiological effects, including the induction of apoptosis, reduction of inflammation, and inhibition of bacterial and fungal growth. Future research is required to optimize the synthesis method, determine the pharmacokinetics and pharmacodynamics of this compound, and evaluate its efficacy and safety in human trials.
科学研究应用
5-{[(8-quinolinylthio)acetyl]amino}isophthalic acid has shown promising results in various scientific research applications. One of the significant areas of research is cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by inducing apoptosis, which is the programmed cell death of cancer cells. This compound also inhibits the migration and invasion of cancer cells, which are essential steps in the metastasis of cancer.
Another area of research is inflammation. This compound has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that cause inflammation in the body. This makes this compound a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
This compound has also been shown to have antimicrobial properties. It inhibits the growth of various bacteria and fungi, including antibiotic-resistant strains. This makes this compound a potential candidate for the development of new antimicrobial agents.
属性
IUPAC Name |
5-[(2-quinolin-8-ylsulfanylacetyl)amino]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S/c22-16(10-27-15-5-1-3-11-4-2-6-20-17(11)15)21-14-8-12(18(23)24)7-13(9-14)19(25)26/h1-9H,10H2,(H,21,22)(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAYRFZLEPKOJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
52 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203061 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3,4-dichlorophenyl)-2-{[5-(diphenylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3979460.png)
![8-(1-azepanylcarbonyl)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3979467.png)

![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[4-(4-pyridinylmethyl)phenyl]cyclohexanecarboxamide](/img/structure/B3979492.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3979500.png)
![N-[4-({[2-(tert-butylthio)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3979503.png)
![1-butyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979504.png)
![1-[(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3979510.png)


![1-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B3979532.png)
![N-{4-[(2-ethylhexanoyl)amino]-2,5-dimethoxyphenyl}benzamide](/img/structure/B3979545.png)

![{5-[(4-bromobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol](/img/structure/B3979566.png)